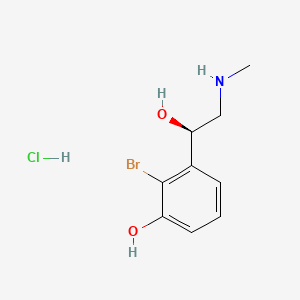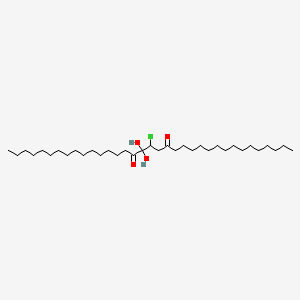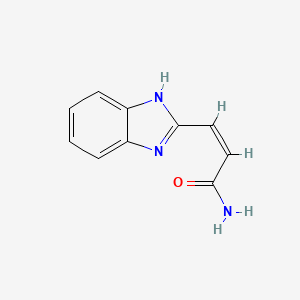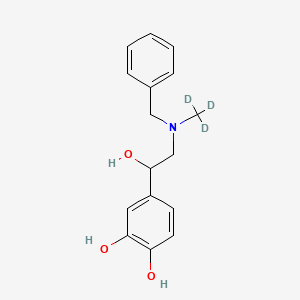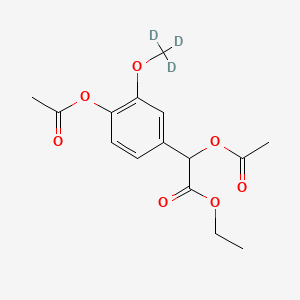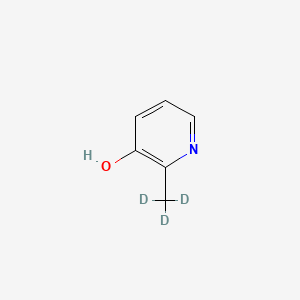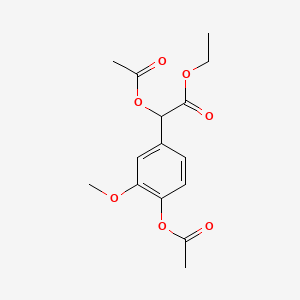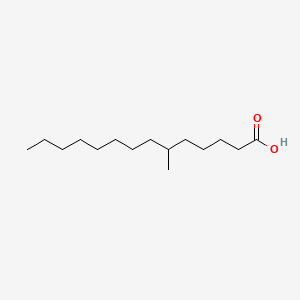
6-Methyltetradecanoic Acid
Vue d'ensemble
Description
6-Methyltetradecanoic Acid belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms . It is a very weakly acidic compound .
Molecular Structure Analysis
The molecular formula of 6-Methyltetradecanoic Acid is C15H30O2 . It has a molecular weight of 242.39700 . The exact mass is 242.22500 .Applications De Recherche Scientifique
Neuroprotective Effects : 13-Methyltetradecanoic acid demonstrates neuroprotective effects in cases of cerebral ischemia/reperfusion injury. It has been found to reduce infarct volume, alleviate cerebral edema, and increase the expression of growth factors, suggesting its potential in treating central nervous system injuries (Yu et al., 2016).
Anti-tumor Properties : This compound exhibits significant anti-tumor activity. It induces apoptosis in tumor cells through various mechanisms, such as influencing mitogen-activated protein kinase signaling and mitochondrial pathways, suggesting its potential as an anti-cancer agent (Mei-pin, 2013).
Cytotoxicity to Leukemia Cells : The synthesized marine fatty acid 2-methoxy-13-methyltetradecanoic acid shows cytotoxic effects on different leukemia cell lines. This indicates its potential application in leukemia treatment (Carballeira et al., 2003).
Metabolic Studies : Research has utilized 13-methyltetradecanoic acid as a marker in studying adipose tissue turnover. This suggests its use in metabolic research, particularly in understanding fat metabolism and storage (Klein et al., 1980).
Myocardial Imaging : It has been used in developing radioiodinated fatty acids for myocardial imaging. This application is crucial in diagnosing and managing heart diseases (Goodman et al., 1984).
Treatment of T-Cell Lymphomas : This compound shows efficacy in inhibiting the growth of T-cell non-Hodgkin’s lymphoma (T-NHL) cell lines, suggesting its potential in treating T-cell lymphomas (Cai et al., 2013).
Biochemical Research : It has been used in the synthesis and characterization of monoglycerides of anteiso fatty acids, which has implications in biochemical research, particularly in lipid studies (Serdarevich & Carroll, 1966).
Apoptotic Induction in Cancer Cells : Studies have shown its effectiveness in inducing apoptosis in various human cancer cell lines, indicating its therapeutic potential in oncology (Yang et al., 2000).
Propriétés
IUPAC Name |
6-methyltetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-4-5-6-7-8-11-14(2)12-9-10-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOJEURVXRRQOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729120 | |
| Record name | 6-Methyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyltetradecanoic Acid | |
CAS RN |
53696-18-7 | |
| Record name | 6-Methyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




